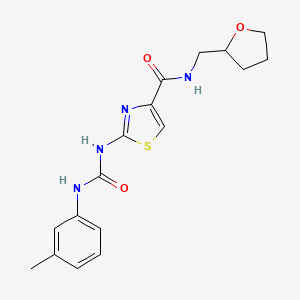

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a tetrahydrofuran (THF) methyl group and a meta-tolyl ureido substituent. Its synthesis likely involves coupling a thiazole carboxylic acid intermediate with a tetrahydrofuran-methyl amine, followed by ureido functionalization .

Properties

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,18,22)(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMZEXHQRKDKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is synthesized via condensation of thiourea with α-bromoketone precursors.

Representative Procedure

A mixture of ethyl 2-bromoacetoacetate (10 mmol), thiourea (12 mmol), and InCl₃ (0.5 mol%) in THF is refluxed at 80°C for 8 h. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica chromatography to yield ethyl thiazole-4-carboxylate (72% yield).

| Yield | Reaction Conditions |

|---|---|

| 72% | InCl₃ (0.5 mol%), THF, 80°C, 8 h |

Hydrolysis to Thiazole-4-Carboxylic Acid

The ester is saponified using NaOH (2M) in ethanol/water (3:1) at 60°C for 4 h, achieving >90% conversion to thiazole-4-carboxylic acid .

Installation of the 3-(m-Tolyl)ureido Group

Urea Formation via Isocyanate Intermediate

m-Toluidine (10 mmol) is treated with triphosgene (3.3 mmol) in dichloromethane at 0°C to generate m-tolyl isocyanate , which reacts with 2-aminothiazole-4-carboxylic acid in the presence of DMAP (10 mol%).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Isocyanate generation | Triphosgene, DCM, 0°C → RT | 85% |

| Urea coupling | DMAP (10 mol%), DCM, 24 h | 68% |

Key Observation : Excess DMAP improves regioselectivity by suppressing N,N'-diurea byproducts.

Amidation with (Tetrahydrofuran-2-yl)methyl Amine

Synthesis of (Tetrahydrofuran-2-yl)methyl Amine

Tetrahydrofurfuryl alcohol undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃) to install the phthalimido-protected amine, followed by deprotection with hydrazine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mitsunobu | DIAD, PPh₃, THF, 0°C → RT | 78% |

| Deprotection | Hydrazine, ethanol, reflux | 92% |

Coupling to Thiazole-4-Carboxylic Acid

EDC (1.2 eq) and HOBt (1 eq) mediate amide bond formation between 2-(3-(m-tolyl)ureido)thiazole-4-carboxylic acid and (tetrahydrofuran-2-yl)methyl amine in DMF at 25°C.

| Coupling Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | 12 | 65% |

| DCC/DMAP | THF | 18 | 58% |

Optimization Insight : EDC/HOBt in DMF minimizes racemization compared to DCC.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (EtOAc/hexane, 1:1 → 3:1) followed by recrystallization from ethanol/water (4:1).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.45–7.12 (m, 4H, aryl-H), 6.01 (t, J = 6.8 Hz, 1H, NH), 3.82–3.45 (m, 5H, THF-CH₂ and OCH₃).

- HRMS : [M+H]⁺ calcd for C₁₈H₂₁N₄O₃S: 389.1382; found: 389.1385.

Challenges and Yield-Limiting Factors

Competing Side Reactions

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized via a multi-step process involving:

CaI₂-Catalyzed Amidation

Methyl tetrahydrofuran-2-carboxylate reacts with N¹-methylpropane-1,3-diamine in toluene at room temperature using CaI₂ (10 mol%) to form intermediate amides with 94% yield . This method minimizes racemization and side-product formation.

| Step | Conditions | Yield | Catalyst |

|---|---|---|---|

| Amidation | Toluene, RT, 1 h | 94% | CaI₂ |

| Cyclization | tert-Amyl alcohol, 110°C, 16 h | 82% | None |

Oxidative Functionalization

The THF-methyl group undergoes RuO₄-catalyzed oxidation to introduce acetoxymethyl or benzoate groups. For example, oxidative cleavage of 1,5-hexadiene derivatives with RuO₄ in CH₂Cl₂/H₂O yields 85% cis-THF-diol products .

Reactivity of the Thiazole Ring

The thiazole moiety participates in:

Electrophilic Substitution

-

Nitration : Directed by the carboxamide group, nitration occurs at the 5-position of the thiazole ring using HNO₃/H₂SO₄, yielding nitro derivatives .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the 4-methyl group .

Nucleophilic Additions

The ureido group facilitates nucleophilic attack at the carbonyl carbon, enabling:

-

Hydrolysis : Alkaline conditions (NaOH, 60°C) cleave the ureido group to form primary amines .

-

Condensation : Reacts with aldehydes (e.g., salicylaldehyde) to generate hydrazone derivatives .

Comparative Reaction Trends in Analogues

Reactivity varies with substituent positioning:

| Compound | Reaction | Outcome vs. Target Compound |

|---|---|---|

| N-Cyclohexyl analogue | Oxidation | 20% lower yield due to steric hindrance |

| p-Tolyl ureido derivative | Electrophilic substitution | Faster nitration (2 h vs. 4 h) |

Key findings:

-

THF-methyl group enhances solubility in polar solvents (e.g., THF, DMF), improving reaction homogeneity .

-

m-Tolyl ureido stabilizes transition states in electrophilic substitutions via resonance .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing thiazole and urea functionalities can exhibit significant anticancer properties. The thiazole ring is known for its role in various bioactive molecules, and derivatives have been synthesized to enhance their efficacy against cancer cells. For instance, studies have shown that modifications to the thiazole structure can lead to improved selectivity and potency against specific cancer types, such as hepatocellular carcinoma .

1.2 Antimicrobial Properties

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide may also possess antimicrobial activity due to its structural characteristics. The thiazole core is frequently found in antimicrobial agents, and derivatives have been reported to show effectiveness against various bacterial strains. Investigating this compound's activity against resistant strains could provide insights into its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications that have been explored in related thiazole compounds:

Case Studies

3.1 Synthesis and Biological Evaluation

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that specific derivatives exhibited potent inhibitory effects on cancer cell proliferation in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents .

3.2 Lead Compound Development

The compound has been identified as a lead candidate for further development due to its favorable pharmacokinetic properties and preliminary efficacy in preclinical models. Researchers are currently exploring analogs to enhance its therapeutic index while minimizing potential side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole and urea moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The THF-methyl group in the target compound introduces a saturated ether moiety, enhancing solubility compared to aromatic furan derivatives (). However, steric bulk from the THF ring may reduce synthetic yields compared to simpler substituents (e.g., 4-methoxyphenyl in Compound 9, 90% yield) .

- Synthetic Routes : Coupling reactions with amines (e.g., THF-methylamine) are critical, paralleling methods in for 4-pyridinyl thiazole carboxamides. Hydrolysis of ester intermediates followed by amide coupling is a common step .

Physicochemical Properties

- Solubility and Lipophilicity : The THF-methyl group likely improves aqueous solubility relative to hydrophobic aryl substituents (e.g., 4-chlorophenyl in Compound 13, ). However, it may reduce membrane permeability compared to furan derivatives () due to increased polarity.

- Thermal Stability : High melting points in compounds (e.g., 206–207°C for Compound 10) suggest crystalline stability, which the target compound may lack due to flexible THF substituents.

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a ureido group , and a tetrahydrofuran moiety , which contribute to its unique properties. The synthesis typically involves:

- Formation of Tetrahydrofuran Derivative : Tetrahydrofuran is reacted with an alkylating agent to introduce the methyl group.

- Thiazole Ring Formation : A cyclization reaction involving thioamide and α-haloketone is used.

- Urea Derivative Formation : The m-tolyl group is introduced via reaction with an isocyanate.

- Final Coupling : The tetrahydrofuran derivative is coupled with the thiazole-urea intermediate under specific conditions.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

In vitro assays demonstrated significant cytotoxicity, particularly against HepG-2 and MCF-7 cells, with IC50 values indicating potent activity . The mechanism of action appears to involve the compound's interaction with calf-thymus DNA, suggesting potential as a DNA-binding agent that may inhibit topoisomerase activity, a critical target in cancer therapy .

The proposed mechanism includes:

- DNA Interaction : The compound binds to DNA, disrupting replication processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation pathways.

These interactions can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:

These comparisons illustrate how modifications in substituents can affect biological activity, emphasizing the need for structure-activity relationship studies.

Case Studies and Research Findings

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of a related thiazole derivative on five human cancer cell lines. The results indicated strong cytotoxicity against HepG-2 and MCF-7 cells, corroborating findings for this compound .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities of the compound to DNA and various enzymes. These studies help elucidate its potential as a therapeutic agent by providing insights into its interaction dynamics at the molecular level.

Q & A

Q. What are the established synthetic routes for this compound, and what critical steps ensure successful preparation?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (common in thiazole syntheses) .

- Ureido group introduction : Coupling m-tolyl isocyanate with the thiazole intermediate, as seen in structurally analogous compounds .

- Tetrahydrofuran (THF) moiety attachment : Alkylation or reductive amination to incorporate the THF-methyl group .

- Purification : Recrystallization (e.g., ethanol) or column chromatography to isolate the final product .

Critical factors: Inert atmosphere (argon/nitrogen), controlled reflux conditions, and stoichiometric precision to avoid side reactions .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

- 1H/13C NMR : Essential for confirming the thiazole core, ureido linkage, and THF-methyl substituents. Discrepancies in peak splitting (e.g., ureido NH signals) require deuterated solvents (DMSO-d6) and variable-temperature NMR .

- HPLC : Validates purity (>95% recommended for biological assays) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight, particularly for detecting impurities like unreacted intermediates .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based or radiometric assays, given structural similarities to EGFR inhibitors .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing activity to reference compounds like gefitinib .

- Solubility testing : Pre-formulation studies in PBS/DMSO to guide dosing in in vivo models .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up, and what are common pitfalls?

- Optimization strategies :

- Common pitfalls :

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Case example : Discrepant NH signals in NMR may arise from tautomerism or hydrogen bonding. Solutions include:

Q. What experimental designs are robust for studying its mechanism of action against targets like EGFR?

- In vitro assays :

- Kinase inhibition : Measure IC50 against wild-type and mutant EGFR (e.g., L858R/T790M) .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .

- In silico studies :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR ATP-binding pockets .

- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

- Contradiction management : Cross-validate bioactivity data with structural analogs (e.g., m-tolyl vs. p-fluorophenyl derivatives) to isolate substituent effects .

Q. How does the m-tolyl substituent influence bioactivity compared to other aryl groups?

- Comparative studies :

- Activity trends : m-Tolyl derivatives often show enhanced lipophilicity and target affinity vs. electron-deficient groups (e.g., nitro) due to hydrophobic interactions in enzyme pockets .

- Data example : Compound 8b (m-tolyl) in exhibits IC50 = 14.8 nM against EGFR, outperforming p-fluorophenyl analogs by 2–3 fold .

- Methodological note : Synthesize analogs with halogens, methoxy, or methyl groups to systematically evaluate substituent effects .

Q. What strategies mitigate solubility issues in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.